8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
描述
Structure
3D Structure
属性
IUPAC Name |
8-methyl-2,5-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-2-3-9-8(6-7)11-10(14-9)4-5-13-12(11)15/h2-6,14H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFELRUOENLKRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Investigations and Mechanistic Insights into Biological Activities
Ligand-Receptor Interaction Studies
The interaction of pyrido[4,3-b]indole derivatives with various receptors, particularly those in the serotonergic and histaminergic systems, has been a subject of investigation.
Serotonin (B10506) Receptor (5-HT3, 5-HT6) Antagonism and Associated Signaling Pathways
Furthermore, a series of 5,8-disubstituted-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which share the same core structure as the title compound, have been synthesized and evaluated as antagonists for both histamine (B1213489) H1 and serotonin 5-HT6 receptors. Among the studied compounds, 2,8-dimethyl-5-[cis-2-pyridin-3-ylvinyl]-2,3,4,5-tetrahydro-carboline was identified as a potent antagonist against both receptors, with an IC50 of 0.73 µM for the 5-HT6 receptor nih.gov. This suggests that the 8-methyl-pyrido[4,3-b]indole scaffold is a viable pharmacophore for targeting the 5-HT6 receptor. The antagonism of the 5-HT6 receptor is of interest for its potential in treating cognitive deficits associated with neurological disorders nih.gov.
The signaling pathways associated with 5-HT3 receptor antagonism primarily involve the blockade of this ligand-gated ion channel, preventing the rapid influx of cations that mediate excitatory neurotransmission. For 5-HT6 receptors, which are G-protein coupled receptors, antagonism would interfere with the Gs-adenylyl cyclase signaling cascade.
| Compound Name | Receptor Target | Activity | IC50 (µM) | Reference |
| 2,8-dimethyl-5-[cis-2-pyridin-3-ylvinyl]-2,3,4,5-tetrahydro-carboline | 5-HT6 | Antagonist | 0.73 | nih.gov |
Histamine Receptor Modulation
The modulation of histamine receptors, particularly the H1 receptor, has been observed with compounds structurally related to 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one. In the same study that identified 5-HT6 antagonists, the 5,8-disubstituted-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole series was also assessed for histamine H1 receptor antagonism nih.gov. The compound 2,8-dimethyl-5-[cis-2-pyridin-3-ylvinyl]-2,3,4,5-tetrahydro-carboline demonstrated potent H1 receptor antagonism with an IC50 of less than 0.45 µM nih.gov. This indicates that the 8-methyl-pyrido[4,3-b]indole core is a promising scaffold for developing histamine H1 receptor antagonists. A thorough structure-activity relationship (SAR) study revealed significant correlations between the nature of side substituents and the observed antagonistic activity nih.gov.
| Compound Name | Receptor Target | Activity | IC50 (µM) | Reference |
| 2,8-dimethyl-5-[cis-2-pyridin-3-ylvinyl]-2,3,4,5-tetrahydro-carboline | H1 | Antagonist | < 0.45 | nih.gov |
Interaction with Other Aminergic G Protein-Coupled Receptors
The broader interaction of the pyrido[4,3-b]indole scaffold with other aminergic G protein-coupled receptors (GPCRs) is an area of potential interest. While specific data for this compound is not available, the structural similarities to known aminergic GPCR ligands suggest that it could exhibit a wider polypharmacological profile. The aminergic GPCR family, which includes serotonin, dopamine, and adrenergic receptors, shares structural homologies in their binding sites vu.nl. Therefore, it is plausible that derivatives of the pyrido[4,3-b]indole class could interact with other members of this receptor family. However, without direct experimental evidence, this remains speculative.
Enzyme and Protein Target Inhibition Profiles
The inhibitory activity of pyrido[4,3-b]indole derivatives against various enzymes and protein targets has been explored, revealing potential applications in different therapeutic areas.
Kinase Family Inhibition (e.g., PLK2, BET Bromodomains)
While direct inhibition of Polo-like kinase 2 (PLK2) or BET bromodomains by this compound has not been reported, related heterocyclic structures have shown activity against other kinases. For instance, a series of novel pyrido[3,4-b]indol-1-one derivatives were designed and found to be potent non-covalent inhibitors of Bruton's tyrosine kinase (BTK) nih.gov. Specifically, compounds 12 and 18 from this series exhibited IC50 values of 0.22 µM and 0.19 µM, respectively, against BTK nih.gov. Although this is a different isomer of the pyrido-indole core, it highlights the potential of this general scaffold to interact with kinase active sites.
Furthermore, benzo[e]pyridoindoles have been identified as novel inhibitors of Aurora kinases, which are critical for cell cycle regulation nih.gov. This suggests that the broader class of pyridoindoles can be a source of kinase inhibitors. The potential for this compound to inhibit kinases like PLK2 or interact with BET bromodomains would require specific screening and investigation.
| Compound Name | Kinase Target | Activity | IC50 (µM) | Reference |
| Compound 12 (pyrido[3,4-b]indol-1-one derivative) | BTK | Inhibitor | 0.22 | nih.gov |
| Compound 18 (pyrido[3,4-b]indol-1-one derivative) | BTK | Inhibitor | 0.19 | nih.gov |
Urease Inhibition Mechanisms
There is currently no available scientific literature describing the urease inhibition mechanisms of this compound or closely related pyrido[4,3-b]indol-1-one derivatives. The inhibition of urease is an important therapeutic strategy, particularly against Helicobacter pylori infections mdpi.com. Various heterocyclic compounds have been investigated as urease inhibitors, often acting by chelating the nickel ions in the enzyme's active site nih.gov. To determine if this compound possesses urease inhibitory activity, dedicated enzymatic assays and mechanistic studies would be necessary.
Tubulin Polymerization Disruption
The indole (B1671886) nucleus is a key structural feature in a number of compounds known to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site on β-tubulin. mdpi.com This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, including cell division, motility, and intracellular transport. nih.gov While direct evidence for this compound as a tubulin polymerization disruptor is not currently documented, the broader class of indole derivatives has been extensively studied for this activity. mdpi.comnih.gov For instance, certain arylthioindoles and other complex indole-containing molecules have demonstrated potent inhibition of tubulin assembly. mdpi.com The specific impact of the pyrido[4,3-b]indol-1-one scaffold with an 8-methyl substitution on tubulin polymerization remains an area for future investigation.
Modulation of Specific Cellular and Molecular Pathways
Derivatives of pyrido[4,3-b]indole have been investigated for their neuroprotective potential. One study on hydrogenated pyrido[4,3-b]indoles explored the effect of different substituents at the 8-position on the modulation of glutamate-dependent calcium ion uptake in rat cerebral cortex synaptosomes. The study revealed that a methyl-derivative potentiated the uptake of calcium ions at high concentrations, suggesting a modulatory role in neuronal calcium homeostasis. mdpi.com Disrupted calcium homeostasis is a key factor in secondary brain injury. nih.gov
Furthermore, other pyridoindole derivatives have shown promise in promoting neurogenesis and neurite outgrowth. For example, a study on the compound (±)-cis ethyl 8-methoxy-6-methyl-3,4,4a,5,9bH-hexahydro-1H-pyrido[4,3-b]indole-2-carboxylate (SMe1EC2M3) demonstrated its ability to increase markers of neurogenesis in the hippocampus and promote neurite outgrowth in primary hippocampal neuronal cultures. nih.gov These findings suggest that the pyrido[4,3-b]indole scaffold may serve as a basis for the development of therapeutic agents for neurological disorders, although the specific actions of this compound in these neuroprotective mechanisms require direct experimental validation.
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene can lead to the production of a dysfunctional protein, causing cystic fibrosis. nih.gov One therapeutic strategy involves the use of small molecules called potentiators, which enhance the channel opening probability (gating) of the CFTR protein at the cell surface. Research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators. Although specific efficacy data for this compound is not detailed in the available literature, the general class of compounds has been shown to be effective in rescuing the gating defect of certain CFTR mutants. This suggests that the 8-methyl derivative could potentially contribute to the amelioration of CFTR gating defects.
Several studies have highlighted the anticancer potential of pyridoindole derivatives. Research on a series of pyrido[3,4-b]indoles, an isomeric form of the compound , demonstrated potent broad-spectrum anticancer activity. A key mechanistic feature of these compounds was the induction of a strong and selective G2/M cell cycle phase arrest. nih.govresearchgate.net While this study focused on a different isomer, it points to the potential of the pyridoindole scaffold in cancer therapy.
Another study on 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles reported on their cytotoxic properties, indicating that substitutions on the pyrido[4,3-b]indole core can significantly influence their antitumour activity. nih.gov Furthermore, a novel DNA intercalator with a related polycyclic aromatic structure, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one, has been shown to induce apoptosis in cancer cells. nih.gov Although direct evidence for this compound in inducing apoptosis and cell cycle arrest is not available, the collective findings from related structures suggest that this is a plausible area of activity to investigate.
Below is a table summarizing the findings on the antineoplastic activity of related pyridoindole derivatives.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
| Pyrido[3,4-b]indoles | Breast, Colon, Melanoma, Pancreatic | Potent antiproliferative activity, G2/M cell cycle arrest | nih.govresearchgate.net |
| 1-Amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles | Not specified | Cytotoxic properties | nih.gov |
| 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one | Not specified | Induction of apoptosis | nih.gov |
This table presents data for structurally related compounds, not for this compound itself.
The perturbation of the microtubule network is a direct consequence of the disruption of tubulin polymerization. nih.gov As discussed in section 3.2.3, indole-based compounds have been identified as inhibitors of tubulin polymerization. mdpi.comnih.gov By interfering with the assembly of tubulin into microtubules, these agents can disrupt the formation of the mitotic spindle, which is essential for cell division, leading to mitotic arrest. nih.gov While the specific effect of this compound on the microtubule network has not been reported, its structural relationship to known tubulin inhibitors suggests that this is a potential mechanism of action that warrants investigation.
Structure Activity Relationship Sar Elucidation for Pyrido 4,3 B Indol 1 One Derivatives
Systematic Variation of Substituents and Core Saturation on Biological Potency and Efficacy
Systematic modifications of the pyrido[4,3-b]indol-1-one core have revealed critical insights into the determinants of biological activity. In the context of developing potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), extensive SAR studies on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been particularly informative. acs.orgnih.gov
The substitution pattern on the indole (B1671886) ring significantly modulates potency. For instance, replacement of an 8-methoxy group with a hydrogen atom or a methyl group on the tetrahydro-γ-carboline core leads to a notable decrease in potency. nih.gov Conversely, the introduction of a trifluoromethoxy group at the 8-position can enhance potency. acs.orgnih.gov The position of substituents is also crucial; a fluorine atom at the 6-position of the tetrahydro-γ-carboline ring has been shown to yield a highly potent analog with double-digit nanomolar activity. acs.orgnih.gov
The nature of the acylating group on the piperidine (B6355638) nitrogen is another key determinant of activity. A 5'-trifluoromethyl-pyrazol-3'-yl residue has been identified as an ideal acylating group for targeting CFTR gating defects. acs.orgnih.gov
Core saturation is a critical factor influencing biological efficacy. The tetrahydro-γ-carboline core is a common feature in many active compounds, suggesting that a degree of flexibility in the piperidine ring is beneficial for interaction with biological targets. acs.orgnih.gov
| Compound | R8 Substitution | EC50 (μM) |
|---|---|---|
| Analog of 3 | -H | Decreased potency |
| 14 | -CH3 | Decreased potency |
| 3 | -OCH3 | Reference potency |
| 22 | -OCF3 | 0.16 |
| 20 | 6-Fluoro | 0.096 |
Positional Effects of Heteroatoms and Functional Groups
The precise placement of heteroatoms and functional groups on the pyrido[4,3-b]indol-1-one scaffold is a critical determinant of biological activity and target specificity. As highlighted in the SAR for CFTR potentiators, the substituent at position 8 of the tetrahydro-γ-carboline ring plays a significant role in modulating potency. acs.orgnih.gov An electron-donating methoxy (B1213986) group at this position is favorable, while replacing it with a simple hydrogen or methyl group is detrimental. nih.gov The introduction of an electron-withdrawing trifluoromethoxy group at the same position, however, leads to an improvement in potency. acs.orgnih.gov This indicates a sensitive electronic and steric requirement at this position for effective interaction with the target protein.
Conformational Flexibility and Its Influence on Activity
The three-dimensional shape and conformational flexibility of pyrido[4,3-b]indol-1-one derivatives are pivotal to their biological function. The degree of saturation in the pyridine (B92270) ring directly impacts this flexibility. For instance, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, which possesses a non-aromatic, flexible piperidine ring, is a recurring motif in potent CFTR modulators. acs.org This suggests that the ability of the molecule to adopt specific conformations is essential for its interaction with the target protein.
Studies comparing the tetrahydro-γ-carboline scaffold with a more rigid, bridged-azabicyclo[3.2.1]octan-3-one analog revealed that while both can lead to active compounds, the conformational constraints imposed by the bridged system can significantly alter potency. acs.org Similarly, expanding the piperidine ring to a larger, more flexible tetrahydro-azepino-indole ring resulted in a marked decrease in potency, indicating that an optimal level of conformational freedom is required. acs.orgnih.gov An overly flexible or overly rigid scaffold can disrupt the ideal binding conformation. These findings highlight the delicate balance between conformational flexibility and pre-organization necessary for potent biological activity.
Pharmacophoric Requirements for Specific Biological Targets
The development of potent and selective pyrido[4,3-b]indol-1-one derivatives relies on a clear understanding of the pharmacophoric features necessary for interaction with their intended biological targets. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.
For the potentiation of the CFTR channel, a clear pharmacophore has emerged from SAR studies. acs.org This model includes:
A central 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold.
An optimal substitution at the 8-position of the indole ring, with a preference for groups like methoxy or trifluoromethoxy. acs.orgnih.gov
A specific acyl group on the piperidine nitrogen, with the 5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone being particularly effective. acs.org
In the context of anticancer activity, a study on pyrido[3,4-b]indoles (β-carbolines) targeting the MDM2-p53 interaction revealed a different set of pharmacophoric requirements. Potent antiproliferative activity was associated with a 1-naphthyl group at C1 and a methoxy group at C6. researchgate.net This suggests a pharmacophore with a large aromatic feature at one end of the scaffold and a smaller electron-donating group on the indole ring.
Scaffold Refinement and Analog Design Strategies
The pyrido[4,3-b]indol-1-one scaffold serves as a valuable starting point for the design of novel therapeutic agents. Various strategies are employed to refine this core structure and generate analogs with improved potency, selectivity, and pharmacokinetic properties.
One common approach is substituent modification , where different functional groups are systematically introduced at various positions on the scaffold to probe the chemical space around the core and optimize interactions with the target. This is exemplified by the extensive SAR studies on CFTR potentiators, where substitutions on the indole and piperidine rings were explored. acs.org
Scaffold hopping is another powerful strategy, where the core scaffold is replaced with a different but structurally related ring system to explore new chemical space and potentially discover novel intellectual property. This can involve altering the ring size, as seen in the comparison of tetrahydro-γ-carbolines with their tetrahydro-azepino-indole counterparts, or by introducing different heteroatoms. nih.gov
Bioisosteric replacement is a more subtle refinement technique where a functional group is replaced by another group with similar physical or chemical properties. This can be used to fine-tune the electronic properties, lipophilicity, and metabolic stability of a lead compound.
Finally, structure-based drug design , which utilizes computational modeling and the three-dimensional structure of the target protein, can guide the rational design of new analogs. By visualizing the binding pocket of the target, medicinal chemists can design molecules that make optimal interactions, leading to improved affinity and selectivity. The development of pyrido[3,4-b]indole-based MDM2 inhibitors was guided by computational docking studies. researchgate.net
Through these iterative cycles of design, synthesis, and biological evaluation, the pyrido[4,3-b]indol-1-one scaffold can be refined to produce highly potent and selective drug candidates for a variety of diseases.
Computational Chemistry Applications in Pyrido 4,3 B Indol 1 One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of pyrido[4,3-b]indol-1-one research, docking simulations are instrumental in understanding how these ligands interact with biological targets, such as protein kinases, which are often implicated in diseases like cancer.
Research on related pyrido[3,4-b]indole derivatives has demonstrated the utility of molecular docking in identifying key interactions within the active sites of various kinases. For instance, docking studies on 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as Janus Kinase 2 (JAK2) inhibitors have revealed crucial hydrogen bonding and hydrophobic interactions that govern their inhibitory activity. researchgate.net Similarly, molecular docking of 9-aryl-5H-pyrido[4,3-b]indole derivatives has confirmed their binding to the colchicine (B1669291) binding site of tubulin, providing a rationale for their observed anti-proliferative effects. researchgate.net These studies often show that the pyridoindole core can form hydrogen bonds with key residues in the hinge region of kinases, while substituted moieties can engage in additional hydrophobic and van der Waals interactions, thereby enhancing binding affinity and selectivity. mdpi.commdpi.com
A typical molecular docking workflow involves the preparation of the protein target and the ligand, followed by the docking calculation using software like AutoDock or Glide, and subsequent analysis of the resulting poses and interactions. The binding affinity is often estimated through scoring functions that approximate the free energy of binding.
Table 1: Representative Molecular Docking Results for Pyridoindole Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamides | Janus Kinase 2 (JAK2) | Hinge Region Residues | Not specified |
| 9-Aryl-5H-pyrido[4,3-b]indoles | Tubulin (Colchicine Site) | Cys241, Leu248, Ala316 | -7.5 to -9.2 |
| Pyrido[3,4-b]indoles | MDM2 | Tyr106, Val93, Tyr100, His96 | Not specified |
Note: Data is illustrative and compiled from studies on related pyridoindole scaffolds.
Quantum Chemical Calculations (e.g., FMO, NBO Analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one. These methods are crucial for elucidating aspects of chemical reactivity and intermolecular interactions that are not captured by classical molecular mechanics methods.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. For pyrido[2,3-d]pyrimidine (B1209978) indole (B1671886) derivatives, DFT calculations have been used to determine these parameters, providing insights into their electronic properties. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. In studies of related heterocyclic systems, NBO analysis has been employed to understand the stability of molecules arising from intramolecular charge transfer and to characterize the nature of hydrogen bonds.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. Molecular Dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule and its interactions with its environment, such as a protein target, over time.
The insights gained from MD simulations can guide the design of new analogues with improved binding affinity and selectivity by highlighting regions of the ligand that could be modified to enhance favorable interactions or reduce unfavorable ones.
Virtual Screening for Identification of Novel Bioactive Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is significantly faster and more cost-effective than experimental high-throughput screening.
For the pyrido[4,3-b]indol-1-one scaffold, virtual screening can be employed to identify novel derivatives with potential biological activity. This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties. In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of a biological target, and the compounds are ranked based on their predicted binding affinity.
Studies on related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have successfully utilized virtual screening to identify potential inhibitors of targets like thymidylate synthase. mdpi.com This approach allows for the rapid exploration of vast chemical space and the prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.
In the context of pyrido[4,3-b]indol-1-one research, QSAR studies can be developed to predict the anticancer activity of a series of derivatives. This involves calculating a set of molecular descriptors for each compound, which can encode various aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.
Extensive QSAR studies have been conducted on pyrido[3,4-b]indole derivatives, demonstrating the utility of this approach. researchgate.netnih.govnih.gov For example, 2D and 3D-QSAR models have been developed to predict the antiproliferative activity of these compounds against various cancer cell lines. researchgate.netnih.gov These models have identified key structural features that are important for activity and have been used to guide the design of more potent analogues. nih.gov
Table 2: Key Parameters in QSAR Models for Pyridoindole Derivatives
| QSAR Model Type | Descriptors Used | Statistical Method | Predicted Activity |
| 2D-QSAR | 2D fingerprint descriptors | Kernel-based Partial Least Squares (KPLS) | Antiproliferative activity |
| 3D-QSAR | Pharmacophore-based | PHASE | Antiproliferative activity |
| GA-MLR | Topological, electronic, steric | Genetic Algorithm-Multiple Linear Regression | JAK2 inhibitory activity |
Note: Data is illustrative and compiled from studies on related pyridoindole scaffolds.
Metabolic Characterization of Pyrido 4,3 B Indol 1 One Compounds
Identification of Key Metabolic Transformation Pathways
The metabolism of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one is anticipated to proceed through several key transformation pathways, primarily involving oxidative processes. These pathways are largely extrapolated from studies on structurally related heterocyclic amines and indole (B1671886) derivatives. The principal metabolic routes are expected to include hydroxylation of the aromatic rings and oxidation of the aliphatic portion of the molecule.
Phase I metabolic reactions are typically initiated by the cytochrome P450 (CYP) superfamily of enzymes. For pyridoindole structures, CYP1A2 is often a key player in mediating oxidative metabolism. The primary metabolic transformations for this compound are hypothesized to be:
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the indole or pyridine (B92270) ring system is a common metabolic pathway. Potential sites for hydroxylation include positions on the indole nucleus that are not occupied by the methyl group.
N-Hydroxylation: Oxidation at the nitrogen atoms, particularly the indole nitrogen, can occur, leading to the formation of N-hydroxy metabolites. This pathway is significant for many heterocyclic amines and can sometimes lead to the formation of reactive intermediates.
Oxidation of the Lactam Ring: The dihydropyridinone ring may undergo oxidation, potentially leading to the formation of additional carbonyl groups or ring-opened products.
Methyl Group Oxidation: The 8-methyl group is a likely site for oxidative metabolism, leading to the formation of a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.
Subsequent to these Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.
Table 1: Predicted Phase I Metabolites of this compound
| Metabolite | Metabolic Reaction | Potential Site of Modification |
| Hydroxylated Metabolites | Aromatic Hydroxylation | Indole or Pyridine Ring |
| N-Hydroxy Metabolite | N-Oxidation | Indole Nitrogen |
| Hydroxymethyl Metabolite | Methyl Group Oxidation | 8-Methyl Group |
| Carboxylic Acid Metabolite | Further Oxidation of Hydroxymethyl | 8-Methyl Group |
Regioselectivity and Stereoselectivity of Biotransformations
The regioselectivity of the metabolic reactions involving this compound is influenced by the electronic properties and steric accessibility of different positions on the molecule.
Influence of the Methyl Group: The presence of the electron-donating methyl group at the 8-position of the indole ring is expected to influence the regioselectivity of aromatic hydroxylation. Electronically, it may activate the indole ring towards electrophilic attack, which is a key step in CYP-mediated hydroxylation. Sterically, the methyl group may hinder hydroxylation at adjacent positions.
Lactam Moiety: The lactam functionality in the pyridinone ring withdraws electron density and may influence the metabolic profile of that part of the molecule.
Indole Ring Positions: Within the indole nucleus, positions C-5 and C-6 are often susceptible to hydroxylation in related compounds. The presence of the methyl group at C-8 makes the adjacent C-7 and C-9 positions also potential, albeit perhaps sterically hindered, sites of metabolism.
Stereoselectivity would be a consideration if chiral centers are introduced during metabolism. For instance, hydroxylation of the aliphatic part of the dihydropyridinone ring could potentially create a new stereocenter, leading to the formation of diastereomeric or enantiomeric metabolites. The specific CYP enzymes involved would determine the stereochemical outcome of such reactions.
Table 2: Predicted Regioselectivity of Hydroxylation
| Potential Site of Hydroxylation | Influencing Factors | Predicted Likelihood |
| C-5 | Electronically favorable | High |
| C-6 | Electronically favorable | High |
| C-7 | Adjacent to methyl group (steric hindrance) | Moderate |
| C-9 | Adjacent to indole nitrogen and fused ring | Moderate |
Enzymatic Mechanisms Underlying Metabolism (e.g., Hydroxylation)
The primary enzymatic mechanism responsible for the oxidative metabolism of this compound is expected to be driven by cytochrome P450 monooxygenases. mdpi.commdpi.com These heme-containing enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, while the other is reduced to water. mdpi.commdpi.com
The catalytic cycle of CYP enzymes in the hydroxylation of an aromatic substrate like the pyrido[4,3-b]indol-1-one core involves several key steps:
Substrate Binding: The substrate binds to the active site of the ferric (Fe³⁺) form of the CYP enzyme.
First Electron Transfer: The heme iron is reduced to the ferrous state (Fe²⁺) by accepting an electron from NADPH-cytochrome P450 reductase.
Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.
Second Electron Transfer: A second electron is transferred, leading to the formation of a peroxo-ferric intermediate.
Oxygen-Oxygen Bond Cleavage: The O-O bond is cleaved, with one oxygen atom being protonated to form water and the other forming a highly reactive ferryl-oxo (Fe⁴⁺=O) species.
Hydrogen Atom Abstraction/Radical Rebound: This reactive species abstracts a hydrogen atom from the substrate, creating a substrate radical and a ferric-hydroxyl intermediate. This is followed by a rapid "rebound" of the hydroxyl group to the substrate radical, resulting in the hydroxylated product.
For this compound, this mechanism would be responsible for the hydroxylation of the aromatic rings and the methyl group. N-hydroxylation follows a similar pathway, with the initial oxidation occurring on the nitrogen atom. The specific CYP isoforms involved (e.g., CYP1A2, CYP3A4) will determine the substrate specificity and the regioselectivity of these metabolic transformations. nih.gov
Strategic Considerations in Drug Discovery and Lead Optimization of Pyrido 4,3 B Indol 1 One Series
High-Throughput Screening (HTS) Campaign Outcomes and Hit Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits"—molecules that interact with a specific biological target. While no dedicated HTS campaigns for 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one have been detailed in the available literature, campaigns targeting the broader 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have successfully identified promising starting points for therapeutic development.
For instance, an HTS campaign aimed at discovering potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein identified several hits sharing the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. This discovery underscores the potential of this chemical class to yield modulators of challenging biological targets. The identification of a common chemical scaffold among multiple hits in a screening campaign provides a strong rationale for initiating a hit-to-lead chemistry program. Such a program would typically involve the synthesis and testing of related analogs to build an initial understanding of the structure-activity relationship (SAR).
Lead Compound Validation and Prioritization
Following hit identification, a critical phase of validation and prioritization is undertaken to confirm the activity of the initial hits and select the most promising chemical series for further optimization. This process involves re-testing the primary hits, often in orthogonal assays, to rule out false positives and to begin to understand the SAR.
In the context of the pyrido[4,3-b]indole series, research into derivatives has highlighted key structural features that influence biological activity. For example, studies on pyrido[3,4-b]indol-1-one derivatives as non-covalent Bruton's tyrosine kinase (BTK) inhibitors revealed that specific substitutions are crucial for potent enzymatic inhibition. researchgate.net The exploration of different functional groups around the core scaffold allows for the mapping of the chemical space and the prioritization of lead compounds with the most desirable activity profiles. For the this compound series, a similar validation process would involve synthesizing analogs with variations at other positions of the tricyclic system to confirm the importance of the 8-methyl group and to identify other sites for modification.
Preclinical Lead Optimization Strategies (e.g., DMPK Considerations)
Lead optimization is a multiparameter process aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound to generate a preclinical candidate. A major focus of this stage is the optimization of Drug Metabolism and Pharmacokinetics (DMPK) properties, which determine how a drug is absorbed, distributed, metabolized, and excreted by the body.
For the pyrido[4,3-b]indole series, preclinical lead optimization would involve medicinal chemistry efforts to modulate key physicochemical properties. For instance, a study on hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors investigated the solubility of derivatives with different substituents at the 8-position, including a methyl group. nih.gov Such studies are crucial for understanding how structural modifications impact fundamental properties like solubility, which in turn affects oral absorption and bioavailability. Further optimization strategies would include modifying the scaffold to enhance metabolic stability, reduce off-target activity, and improve permeability across biological membranes.
Development of Novel Therapeutic Agents from Pyrido[4,3-b]indol-1-one Leads
The pyrido[4,3-b]indole (γ-carboline) scaffold has served as a foundation for the development of a variety of therapeutic agents. The diverse biological activities associated with this chemical class highlight its potential for yielding novel drugs across different disease areas.
Research into derivatives of the core structure has led to the identification of compounds with potential applications in neurodegenerative diseases, oncology, and psychiatry. For example, derivatives of hydrogenated pyrido[4,3-b]indoles with an 8-methyl substitution have been investigated as potential neuroprotective agents, based on their ability to modulate glutamate-dependent calcium ion uptake in synaptosomes. nih.gov In the field of oncology, other substituted pyrido[4,3-b]indoles have been synthesized and evaluated for their antitumor properties. Furthermore, the versatility of the scaffold is demonstrated by the development of 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as potent 5-HT6 receptor antagonists, a target of interest for cognitive disorders.
The collective body of research on the pyrido[4,3-b]indole series suggests that the this compound scaffold holds significant promise for the development of new therapeutic agents. Future research will likely focus on elucidating the specific biological targets of this compound and optimizing its properties to address unmet medical needs.
Compound Information
| Compound Name | Chemical Structure | Therapeutic Area of Interest | Biological Target/Activity |
|---|---|---|---|
| This compound | Pyrido[4,3-b]indol-1-one | Not specified | Not specified |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives | Tetrahydro-pyrido[4,3-b]indole | Cystic Fibrosis | CFTR Potentiators |
| Pyrido[3,4-b]indol-1-one derivatives | Pyrido[3,4-b]indol-1-one | Oncology | Bruton's tyrosine kinase (BTK) inhibitors researchgate.net |
| 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Tetrahydro-pyrido[4,3-b]indole | Neurodegenerative Diseases | Modulator of glutamate-dependent calcium ion uptake nih.gov |
| 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles | Tetrahydro-pyrido[4,3-b]indole | Cognitive Disorders | 5-HT6 receptor antagonists |
Emerging Research Avenues and Future Prospects for Pyrido 4,3 B Indol 1 One Chemistry
Elucidation of Novel Biological Targets and Therapeutic Indications
Recent research has successfully identified several new biological targets for derivatives of the pyrido[4,3-b]indole core, expanding their potential therapeutic applications beyond their historical associations.
One significant area of discovery is in oncology. Certain derivatives of the related pyrido[3,4-b]indol-1-one scaffold have been identified as potent, non-covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a crucial enzyme in B-cell receptor signaling, making it an attractive target for treating various B-cell malignancies and autoimmune diseases. nih.gov Specific compounds have demonstrated strong enzymatic potency against BTK and have shown anti-proliferative activity in lymphoma cell lines, inducing cell cycle arrest and apoptosis. nih.gov
In the realm of neuropharmacology, hydrogenated pyrido[4,3-b]indole derivatives are being investigated as potential neuroprotective agents. nih.gov These compounds have been shown to modulate the glutamate-dependent uptake of calcium ions in cerebral cortex synaptosomes. nih.gov This mechanism is highly relevant for neurodegenerative diseases where excitotoxicity and calcium dysregulation play a critical role. Furthermore, other analogs, specifically 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles, have been identified as potent antagonists of the 5-HT6 serotonin (B10506) receptor, a target under investigation for cognitive disorders. nih.gov
A particularly novel application has emerged in the treatment of cystic fibrosis (CF). The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a new chemical class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. acs.org These compounds can help restore the function of mutated CFTR proteins, addressing the underlying molecular defect in CF. acs.org
Table 1: Novel Biological Targets and Potential Therapeutic Indications for Pyrido[4,3-b]indole Derivatives
| Biological Target | Derivative Class | Potential Therapeutic Indication |
|---|---|---|
| Bruton's Tyrosine Kinase (BTK) | Pyrido[3,4-b]indol-1-ones | B-cell malignancies, Inflammatory diseases nih.gov |
| Glutamate-gated Ca²⁺ Channels | Hydrogenated pyrido[4,3-b]indoles | Neurodegenerative diseases nih.gov |
| 5-HT6 Serotonin Receptor | 8-sulfonyl-THPIs | Cognitive disorders nih.gov |
| CFTR Channel | Tetrahydro-1H-pyrido[4,3-b]indoles | Cystic fibrosis acs.org |
Design of Multi-Target Directed Ligands and Hybrid Molecules
The diverse biological activities of the pyrido[4,3-b]indole scaffold make it an ideal candidate for the design of Multi-Target Directed Ligands (MTDLs). The MTDL strategy aims to create single molecules that can interact with multiple biological targets involved in a complex disease, such as Alzheimer's disease or cancer. nih.gov This approach can offer improved efficacy and a reduced risk of drug-drug interactions compared to combination therapies. nih.gov
The development of pyridine-indole hybrids is an active area of research for creating potent enzyme inhibitors. nih.gov By combining the pyrido[4,3-b]indol-1-one core with other pharmacophores known to interact with specific targets, researchers can engineer hybrid molecules with tailored polypharmacology. For instance, a hybrid molecule could be designed to simultaneously inhibit BTK and another kinase involved in cancer cell proliferation, potentially leading to synergistic anti-tumor effects. nih.gov Similarly, the neuroprotective and 5-HT6 antagonistic properties of different pyrido[4,3-b]indole derivatives could be combined into a single MTDL for treating complex neurodegenerative disorders with cognitive and psychiatric symptoms. nih.govnih.gov The quinazoline (B50416) and pyrido[3,2-d]pyrimidine (B1256433) templates have already been successfully used to design multi-targeting agents for Alzheimer's disease, demonstrating the feasibility of this approach with related heterocyclic systems. researchgate.net
Innovations in Synthetic Methodologies for Structural Diversity
The exploration of the full therapeutic potential of pyrido[4,3-b]indol-1-ones relies on the ability to synthesize a wide array of structurally diverse analogs. Modern synthetic organic chemistry offers several innovative methods to achieve this.
The Fischer indole (B1671886) synthesis remains a foundational method for constructing the core indole structure from which the pyrido ring is built. nih.govrsc.org This reaction can be adapted to produce various substituted indoles that serve as precursors. nih.gov For the construction of the pyridine (B92270) ring and the creation of more complex, annulated systems, transition metal-catalyzed reactions have proven invaluable. nih.gov Methodologies employing Rhodium(I) and Palladium(0) catalysis, such as cyclotrimerization and cross-coupling reactions, enable the efficient assembly of the complex heterocyclic framework under mild conditions. nih.govrsc.org These catalytic systems are often tolerant of a wide range of functional groups, allowing for the introduction of chemical diversity at various positions of the scaffold. nih.gov For example, palladium-catalyzed amidation and cyclization have been used to synthesize related pyrido[2,3-b]indoles. rsc.org These advanced synthetic tools are crucial for systematically modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Applications in Unexplored Disease Models
The discovery of novel biological targets for pyrido[4,3-b]indol-1-one derivatives is driving their investigation in new and previously unexplored disease models.
The potent activity of certain derivatives as BTK inhibitors has led to their evaluation in preclinical models of B-cell malignancies. nih.gov One such compound was shown to effectively inhibit tumor growth in a U-937 xenograft mouse model, highlighting its potential as an anti-cancer therapeutic. nih.gov This represents a significant expansion from the traditional focus on central nervous system disorders for many carboline-based structures.
The application of this chemical class to genetic channelopathies, such as cystic fibrosis, is another groundbreaking development. The identification of tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators has opened the door to testing these compounds in cellular and potentially animal models of cystic fibrosis, aiming to restore chloride channel function. acs.org This moves the therapeutic potential of this scaffold into the realm of precision medicine for genetic disorders.
Furthermore, the neuroprotective effects observed through the modulation of glutamate-dependent calcium uptake provide a strong rationale for evaluating these compounds in animal models of acute neuronal injury (like stroke) or chronic neurodegeneration (like Alzheimer's or Parkinson's disease), which are underexplored applications for this specific chemical family. nih.gov
常见问题
Q. What are the established synthetic routes for 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one, and how can its purity be validated?
The compound is typically synthesized via cyclization of substituted indole precursors followed by methylation. Key steps include:
- Cyclization : Using acid-catalyzed or thermal conditions to form the pyridoindole core.
- Methylation : Introducing the methyl group via alkylation or reductive amination.
For purity validation, combine HPLC (≥95% purity threshold) with 1H/13C NMR to confirm structural integrity. Discrepancies in spectral data (e.g., unexpected peaks) may indicate byproducts from incomplete cyclization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Assign signals for the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). The fused pyridoindole system causes distinct splitting patterns.
- Mass Spectrometry : Confirm molecular weight (C₁₂H₁₂N₂O; theoretical 200.095 g/mol) using high-resolution ESI-MS.
- IR Spectroscopy : Identify carbonyl stretching (C=O at ~1680 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve methylation regioselectivity.
- Temperature Control : Gradual heating (80–100°C) minimizes decomposition.
Validate optimization using Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, catalyst loading) .
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental values to identify misassignments.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, crystallographic data can confirm the methyl group’s position on the pyridine ring .
Q. What strategies are effective for studying the compound’s biological activity in vitro?
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test inhibition of kinase or cytochrome P450 targets.
- Cellular Uptake Studies : Employ LC-MS to quantify intracellular concentrations.
- Molecular Docking : Model interactions with binding pockets using software like AutoDock Vina, referencing the compound’s SMILES string (e.g.,
O=C1N[C@@H]2C3=CNC4=CC=CC=C4C3=C[C@H]2C(C)=C1) .
Methodological Challenges
Q. How should researchers handle discrepancies in mass spectrometry data for this compound?
- Isotopic Pattern Analysis : Verify the molecular ion cluster (e.g., [M+H]⁺ at m/z 201.1) matches theoretical isotopic distribution.
- Fragmentation Pathways : Compare MS/MS spectra with literature to identify diagnostic fragments (e.g., loss of CO from the carbonyl group).
- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct ionization suppression in complex matrices .
Q. What safety protocols are critical when working with this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Detailed Protocols : Specify reaction times, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).
- Batch Records : Document deviations (e.g., humidity levels affecting hygroscopic intermediates).
- Collaborative Validation : Share samples with independent labs for cross-validation of spectral data .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP Calculation : Use Crippen’s fragmentation method (predicted logP ~2.1) .
- Solubility : Apply the General Solubility Equation (GSE) with input from experimental melting points.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Advanced Applications
Q. How can the compound’s derivatives be rationally designed for enhanced pharmacological activity?
- SAR Studies : Modify the methyl group to bulkier alkyl chains or introduce electron-withdrawing substituents on the indole ring.
- Prodrug Strategies : Esterify the carbonyl group to improve membrane permeability.
- In Vivo Testing : Use rodent models to evaluate pharmacokinetics and dose-response relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
